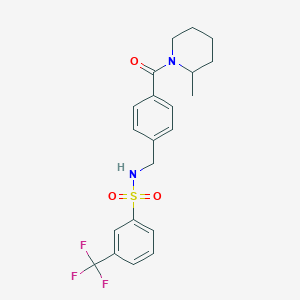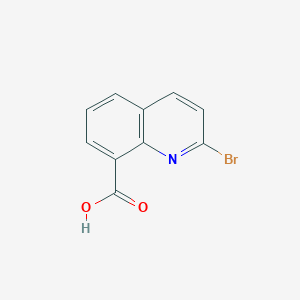
8-喹啉羧酸,2-溴-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "8-Quinolinecarboxylic acid, 2-bromo-" is a brominated derivative of quinolinecarboxylic acid. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom at the 2-position of the quinoline ring can significantly alter the chemical reactivity and biological properties of the molecule.
Synthesis Analysis
The synthesis of substituted quinolines, including bromo derivatives, can be achieved through various methods. For instance, bromodecarboxylation of quinoline salicylic acids using N-bromosuccinimide allows for the preparation of diverse 4-substituted quinolines at room temperature . Additionally, the treatment of 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride leads to the synthesis of ambiphilic molecules like 8-(dimesitylboryl)quinoline . The Doebner–Miller reaction has also been improved to synthesize 2-alkyl-8-quinoline carboxylic acids, which could be further alkylated to yield various derivatives .
Molecular Structure Analysis
The molecular structure of "8-Quinolinecarboxylic acid, 2-bromo-" is characterized by the presence of a quinoline core, a carboxylic acid group, and a bromine atom. The intramolecular hydrogen bond in quinoline-8-carboxamides, a related class of compounds, has been confirmed by X-ray and NMR, which is crucial for maintaining the required pharmacophore conformation . Similarly, the molecular structure of "8-Quinolinecarboxylic acid, 2-bromo-" would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite diverse. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline exhibits rapid hydrolysis and forms coordination complexes with various metal ions such as Cu(I), Ag(I), and Pd(II) . The synthesis of quinoline-8-carboxamides involves Pd-catalyzed couplings and selective reactions at different positions of the quinoline ring . The reactivity of "8-Quinolinecarboxylic acid, 2-bromo-" would be influenced by the bromine substituent, which could facilitate further functionalization through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "8-Quinolinecarboxylic acid, 2-bromo-" would be influenced by its molecular structure. The presence of the carboxylic acid group would impart acidic properties and increase solubility in polar solvents. The bromine atom would increase the molecular weight and could potentially enhance the lipophilicity of the compound. The quinoline core is known for its fluorescence properties, which could be retained or modified in the brominated derivative . The synthesis of quinoline-2,4-dicarboxylic acids and their evaluation as inhibitors suggests that halogenation at specific positions on the quinoline ring can significantly impact biological activity .
科学研究应用
新型化合物的合成与设计
喹啉衍生物,包括 8-喹啉羧酸,2-溴-,已被探索其在设计具有显著生物活性的新化合物方面的潜力。例如,一项研究重点关注喹啉-8-羧酰胺作为聚(ADP-核糖)聚合酶-1(PARP-1)的抑制剂的合成,PARP-1 是一种由于其在各种治疗活动中的作用而在药物设计中很重要的酶。这项研究展示了一种通过钯催化的偶联的有效合成过程,并强调了 2 位取代基在增加效力方面的作用 (Lord, Mahon, Lloyd, & Threadgill, 2009)。
酶抑制剂的开发
在开发酶抑制剂领域,已经对合成靶向丙型肝炎病毒 NS3 蛋白酶的线性三肽抑制剂进行了研究。这项工作发现,在喹啉部分引入溴衍生物显着提高了这些抑制剂的细胞效力,从而发现了有希望的临床候选物 (Llinàs-Brunet 等人,2010)。
化学合成工艺的改进
研究还集中于通过应用 8-喹啉羧酸,2-溴- 来增强化学合成工艺。例如,对喹啉水杨酸的溴脱羧研究允许制备多种 4-取代喹啉,展示了该方法对各种官能团的耐受性及其增加可获得喹啉多样性的潜力 (Janz & Kaila, 2009)。
配体设计中的进展
此外,通过研究 8-喹啉羧酸,2-溴- 衍生物,配体设计取得了进步。对钯(II)催化的 C(sp3)-H 键的溴化和碘化(仅由喹啉型配体实现)的研究突出了这种反应中获得的卤代产物的多功能性和进一步多样化的潜力 (Zhu 等人,2017)。
缓蚀研究
此外,关于 8-(n-溴-R-烷氧基)喹啉衍生物对低碳钢腐蚀抑制作用的研究证明了这些化合物在防止酸腐蚀方面的潜力。这项研究不仅评估了烃链长度对抑制效率的影响,还结合了实验和理论研究来了解这些抑制剂的吸附特性 (Tazouti 等人,2021)。
安全和危害
未来方向
While specific future directions for 8-Quinolinecarboxylic acid, 2-bromo- are not mentioned in the retrieved papers, quinoline and its derivatives continue to be a major area of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
属性
IUPAC Name |
2-bromoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSGBPDRWWPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxylic acid, 2-bromo- | |
CAS RN |
1426144-88-8 |
Source


|
| Record name | 2-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
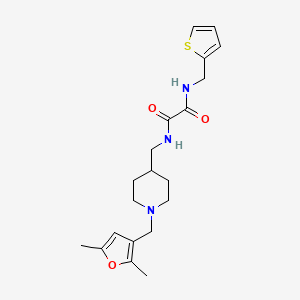
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)

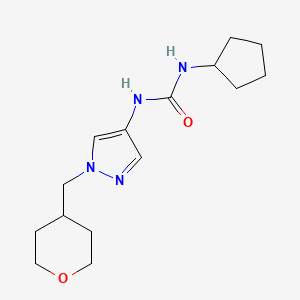
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

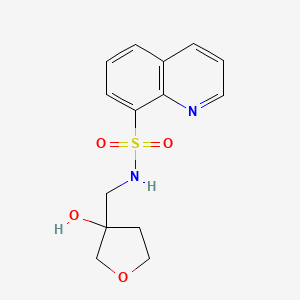
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
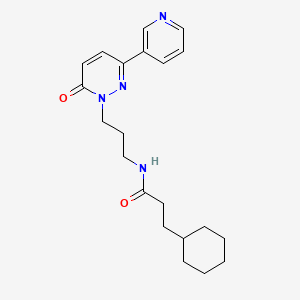
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
